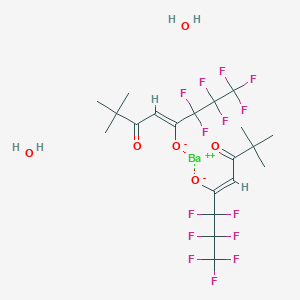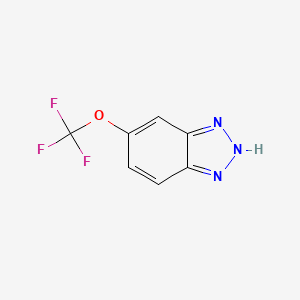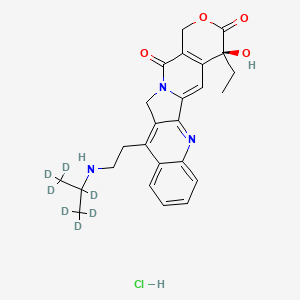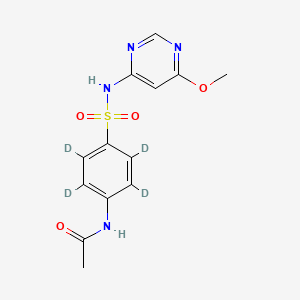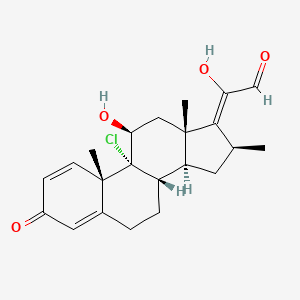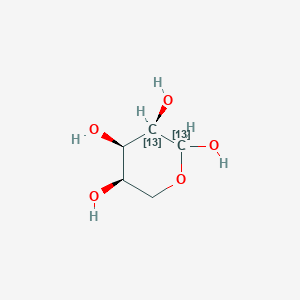
5-Nitrofuraldehyde-d2 Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrofuraldehyde-d2 Diacetate is a chemical compound with the molecular formula C9H7D2NO7 and a molecular weight of 245.18 g/mol . It is a deuterated derivative of 5-Nitro-2-furaldehyde diacetate, which is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-Nitrofuraldehyde-d2 Diacetate typically involves the nitration and esterification of furaldehyde. The process begins with the nitration of furaldehyde using a mixture of nitric acid and sulfuric acid at low temperatures (around 0°C). The nitrated product is then subjected to esterification with acetic anhydride to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Nitrofuraldehyde-d2 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-Aminofuraldehyde-d2 Diacetate.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
5-Nitrofuraldehyde-d2 Diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 5-Nitrofuraldehyde-d2 Diacetate involves the reduction of the nitro group to reactive intermediates within bacterial cells. These intermediates interact with ribosomal proteins, DNA, and other macromolecules, disrupting essential cellular processes and leading to bacterial cell death . The compound’s molecular targets include nitroreductases, which catalyze the reduction of the nitro group .
Comparison with Similar Compounds
5-Nitrofuraldehyde-d2 Diacetate can be compared with other nitrofuran derivatives such as:
5-Nitro-2-furaldehyde: Similar in structure but lacks the deuterium atoms.
5-Nitro-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a furan ring.
Nitrofurantoin: A well-known antibacterial agent used to treat urinary tract infections. The uniqueness of this compound lies in its deuterated form, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling
Properties
CAS No. |
1346601-92-0 |
|---|---|
Molecular Formula |
C9H9NO7 |
Molecular Weight |
245.183 |
IUPAC Name |
[acetyloxy-(3,4-dideuterio-5-nitrofuran-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3/i3D,4D |
InChI Key |
HSXKWKJCZNRMJO-NMQOAUCRSA-N |
SMILES |
CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C |
Synonyms |
2-(Diacetoxymethyl)-5-nitrofuran-d2; 5-Nitro-2-furanmethanediol-d2 Diacetate; 5-Nitro-2-furfurylidene-d2 Diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


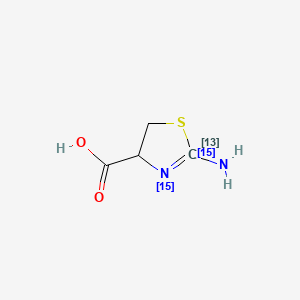
![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)


